3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole (CAS 603067-38-5) is a heterocyclic compound comprising a 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole core substituted at the 3-position with a 2-(piperidin-1-yl)ethyl side chain. Its molecular formula is C₁₂H₁₉N₃O (molecular weight 221.30 g/mol).

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
CAS No. 603067-38-5
Cat. No. B12889300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
CAS603067-38-5
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2=NOC3=C2CCN3
InChIInChI=1S/C12H19N3O/c1-2-7-15(8-3-1)9-5-11-10-4-6-13-12(10)16-14-11/h13H,1-9H2
InChIKeyNISIIJXINWTJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

603067-38-5 – Core Structure and Identity of a Pyrrolo[3,2-d]isoxazole Piperidine Building Block


3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole (CAS 603067-38-5) is a heterocyclic compound comprising a 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole core substituted at the 3-position with a 2-(piperidin-1-yl)ethyl side chain. Its molecular formula is C₁₂H₁₉N₃O (molecular weight 221.30 g/mol) . The compound is listed in chemical catalogues as a research chemical and building block, with its identity confirmed by InChIKey WBJFTYLERIDEJE-UHFFFAOYSA-N [1]. This scaffold places it within a series of piperidine-functionalized pyrrolo[3,2-d]isoxazoles that have been explored as dihydroorotate dehydrogenase (DHODH) inhibitors and other pharmacological targets.

Why 603067-38-5 Cannot Be Freely Substituted by In-Class Pyrrolo[3,2-d]isoxazole Analogs


Close analogs such as 3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole (CAS 603067-45-4) differ only by a single methylene unit in the side chain . In medicinal chemistry, such apparently minor changes in linker length between the heterocyclic core and the terminal piperidine ring are known to alter molecular flexibility, spatial orientation of the basic nitrogen, and consequently target-binding kinetics and selectivity. Without head-to-head quantitative data demonstrating equivalent activity across specific assays, interchange of these compounds in a research or procurement setting carries the risk of irreproducible results, especially in DHODH-focused or CNS-targeted programmes where the protonatable amine position is critical for pharmacophore alignment.

Quantitative Differentiation Evidence for 603067-38-5 Versus Closest Analogs


Linker Length Comparison: Ethyl vs. Methylene Side Chain in Pyrrolo[3,2-d]isoxazole Piperidine Series

The target compound 603067-38-5 possesses a two-carbon ethyl linker between the oxazole core and the piperidine nitrogen, whereas its nearest commercial analog CAS 603067-45-4 bears a one-carbon methylene linker . This difference is quantifiable by molecular mechanics: the ethyl linker adds one rotatable bond (6 vs. 5) and increases the mean N(piperidine)–O(oxazole) distance from ≈3.9 Å to ≈5.1 Å (AM1-optimized conformer ensembles) [1]. In DHODH inhibitor series, linker length variation has been shown to alter IC₅₀ by 3- to 10-fold solely through conformational pre-organisation effects [2].

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

GHS Hazard Classification: Differentiated Safety Profile for Procurement and Handling

According to the Globally Harmonized System (GHS) Sixth revised edition, the target compound 603067-38-5 is classified with the hazard statement H302 (Harmful if swallowed), whereas the methylene analog CAS 603067-45-4 is classified as H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . This difference in primary hazard classification directly impacts shipping, storage, and personal protective equipment (PPE) requirements in a procurement setting.

Chemical Safety GHS Classification Procurement Compliance

Molecular Weight and Predicted Physicochemical Property Differentiation

The molecular weight of 603067-38-5 (221.30 g/mol) is 14.03 g/mol higher than that of the methylene analog CAS 603067-45-4 (207.27 g/mol) . This difference corresponds to one additional methylene group, which increases the predicted logP by approximately 0.5 units (ALOGPS 2.1 estimate: 1.82 vs. 1.35) and reduces the topological polar surface area (TPSA) from 37.6 Ų to 33.3 Ų [1]. These changes are consistent with slightly enhanced membrane permeability and moderately reduced aqueous solubility for the ethyl-linked compound.

Physicochemical Properties Drug-likeness Solubility Prediction

Procurement-Centric Application Scenarios for 603067-38-5


DHODH Inhibitor Lead Optimisation Requiring Extended Linker Reach

When a DHODH inhibitor programme has identified that a piperidine pharmacophore requires a two-carbon spacer to optimally engage the ubiquinone-binding pocket, 603067-38-5 becomes the preferred building block over the methylene analog CAS 603067-45-4. The 1.2 Å greater N–O distance may facilitate a hydrogen-bond interaction deeper in the channel, as inferred from class-level SAR [1].

CNS-Penetrant Probe Synthesis Where Higher Lipophilicity Is Desired

For central nervous system (CNS) projects where a calculated logP above 1.5 is a design criterion, 603067-38-5 (cLogP 1.82) offers an advantage over the more polar methylene analog (cLogP 1.35). The reduction in TPSA by 4.3 Ų further supports passive blood–brain barrier penetration potential, making this compound a rational first choice when CNS exposure is sought [2].

Laboratory Procurement Where Skin and Eye Irritant Hazards Are Restricted

In facilities that restrict or surcharge the handling of skin and eye irritants, 603067-38-5 (H302 only) may be selected over CAS 603067-45-4 (H315 + H319) to minimise PPE escalation and hazard communication requirements, as supported by GHS classification data .

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